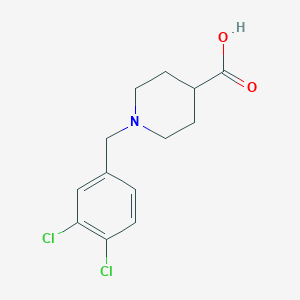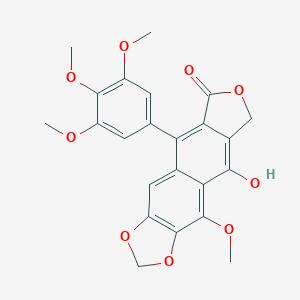![molecular formula C8H10OS B118709 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 150171-74-7](/img/structure/B118709.png)
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, also known as 3-AT, is a heterocyclic compound that has been widely used in scientific research. It is a bicyclic sulfur-containing compound that is structurally similar to the amino acid cysteine. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool in several fields of research.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (HisB), which is involved in the biosynthesis of histidine. By inhibiting this enzyme, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene disrupts the histidine biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately inhibiting cell growth.
Efectos Bioquímicos Y Fisiológicos
In addition to its role as a selective agent and inhibitor of HisB, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to have several other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments is its selectivity. It is highly effective at inhibiting the growth of bacteria and yeast, making it a valuable tool in genetic screening assays. Additionally, the synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is relatively simple, making it easily accessible to researchers.
However, there are also some limitations to using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments. One limitation is its potential toxicity. While 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is generally considered safe to handle, it can be toxic if ingested or inhaled. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene can be expensive to purchase, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene. One potential direction is the development of new screening assays that use 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a selective agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, which could have therapeutic applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene involves the reaction of 2-cyclopentenone with Lawesson's reagent, a phosphorus-sulfur compound. The reaction yields 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a yellow crystalline solid. The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is a relatively simple process, making it easily accessible to researchers.
Aplicaciones Científicas De Investigación
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been widely used in scientific research due to its ability to inhibit the growth of bacteria and yeast. It has been used as a selective agent in genetic screening assays, where it is used to select for cells that express a particular gene of interest. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been used in studies investigating the regulation of gene expression and protein-protein interactions.
Propiedades
Número CAS |
150171-74-7 |
|---|---|
Nombre del producto |
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene |
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3 |
Clave InChI |
JDJBGHIPMQRHMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(S1)C=C2 |
SMILES canónico |
CC(=O)C1C2CC(S1)C=C2 |
Sinónimos |
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



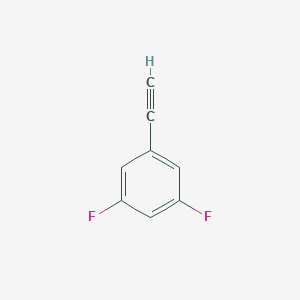
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
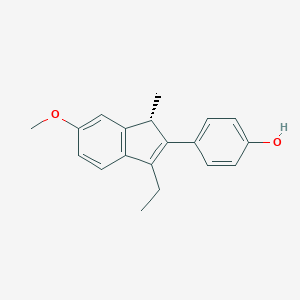
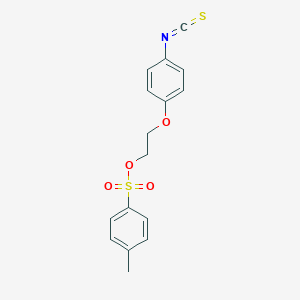
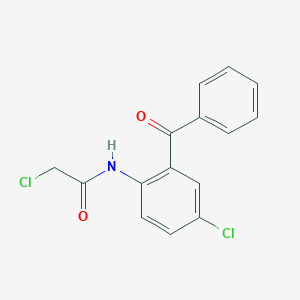
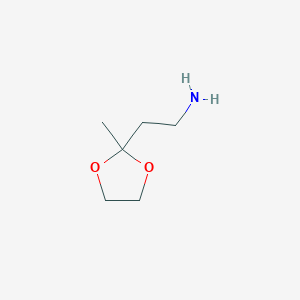
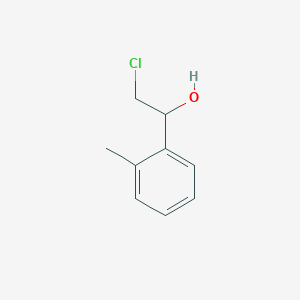
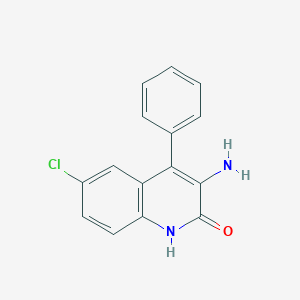
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
